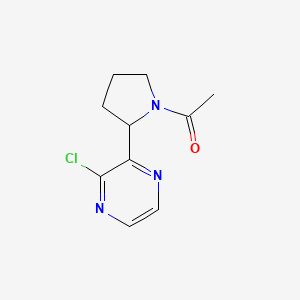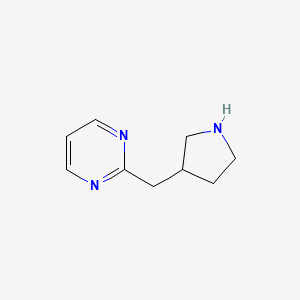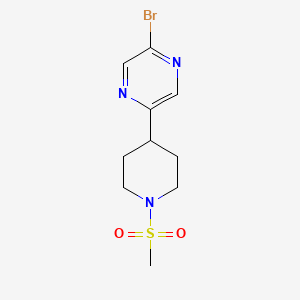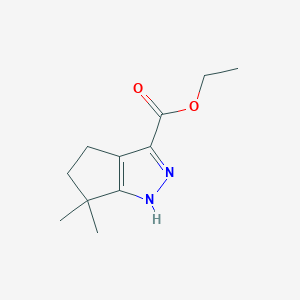
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which showed significant anticancer and anti-5-lipoxygenase activities. This research highlights the potential of pyrazole derivatives, such as 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester, in the development of new therapeutic agents through innovative synthetic pathways (Rahmouni et al., 2016).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural and functional versatility of pyrazole derivatives opens up avenues for the design of novel drugs. For instance, the synthesis and characterization of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylate by Zhou Xin (2008) demonstrate the potential of similar compounds in drug development due to their unique chemical structures and properties. Such studies underscore the significance of pyrazole derivatives in the discovery of new therapeutic compounds (Zhou Xin, 2008).
Materials Science and Corrosion Inhibition
The application of pyrazole derivatives extends into materials science, particularly in corrosion inhibition. Zarrok et al. (2012) synthesized new bipyrazole derivatives that served as effective corrosion inhibitors for steel in acidic media. This research indicates the potential of pyrazole-based compounds in enhancing the durability and lifespan of metals in corrosive environments, showcasing their importance in industrial applications (Zarrok et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10(14)8-7-5-6-11(2,3)9(7)13-12-8/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOABBNTKQSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)
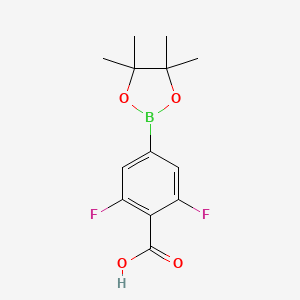

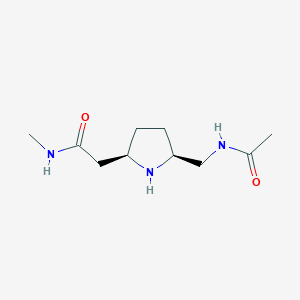


![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)
